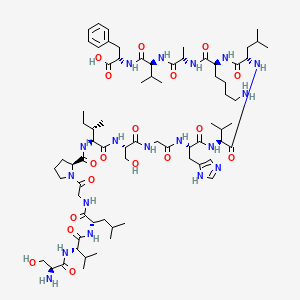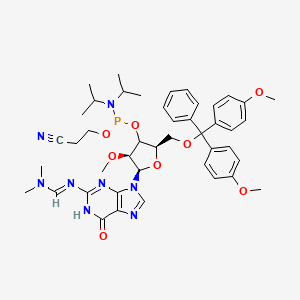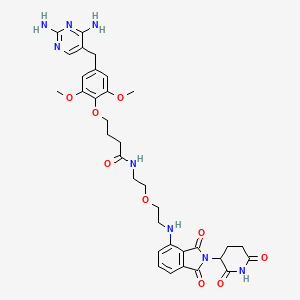
CMV pp65(13-27)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CMV pp65(13-27) is a biologically active peptide derived from the 65k lower matrix phosphoprotein of the human cytomegalovirus. This peptide comprises amino acid residues 13 to 27 and includes a nine-amino-acid sequence (LGPISGHVL) that matches the consensus binding motif for a major histocompatibility complex H2-Dd T-cell epitope .
准备方法
Synthetic Routes and Reaction Conditions
CMV pp65(13-27) is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, followed by cleavage from the resin and purification .
Industrial Production Methods
Industrial production of CMV pp65(13-27) involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
化学反应分析
Types of Reactions
CMV pp65(13-27) primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Coupling Reagents: HBTU, HATU, or DIC are commonly used for peptide bond formation.
Deprotection Reagents: TFA (trifluoroacetic acid) is used to remove protecting groups from amino acids.
Cleavage Reagents: TFA is also used to cleave the peptide from the resin.
Major Products Formed
The primary product formed is the CMV pp65(13-27) peptide itself. Side products may include truncated or misfolded peptides, which are removed during purification .
科学研究应用
CMV pp65(13-27) has several applications in scientific research:
Immunology: It is used to study T-cell responses to cytomegalovirus infections.
Vaccine Development: CMV pp65(13-27) is explored as a component in vaccine formulations to elicit immune responses against cytomegalovirus.
Diagnostic Tools: The peptide is used in assays to detect cytomegalovirus-specific T-cell responses in patients.
Therapeutic Research: It is investigated for its potential in adoptive T-cell therapy for treating cytomegalovirus infections in immunocompromised patients.
作用机制
CMV pp65(13-27) exerts its effects by binding to major histocompatibility complex molecules on antigen-presenting cells. This interaction presents the peptide to T cells, triggering an immune response. The peptide is recognized by T-cell receptors, leading to the activation and proliferation of cytotoxic T lymphocytes that target and destroy infected cells .
相似化合物的比较
Similar Compounds
CMV pp65(1-12): Another peptide derived from the same protein but with different amino acid residues.
CMV pp65(28-40): A peptide covering a different region of the pp65 protein.
CMV pp71: Another tegument protein of cytomegalovirus with similar immunogenic properties.
Uniqueness
CMV pp65(13-27) is unique due to its specific amino acid sequence, which makes it a highly immunogenic epitope. This peptide’s ability to elicit strong T-cell responses distinguishes it from other peptides derived from the same protein .
属性
分子式 |
C72H118N18O18 |
|---|---|
分子量 |
1523.8 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C72H118N18O18/c1-14-42(12)59(89-67(102)53-24-20-26-90(53)55(94)33-77-62(97)48(27-37(2)3)82-68(103)57(40(8)9)87-61(96)46(74)34-91)71(106)85-52(35-92)63(98)76-32-54(93)80-50(30-45-31-75-36-78-45)66(101)88-58(41(10)11)69(104)83-49(28-38(4)5)65(100)81-47(23-18-19-25-73)64(99)79-43(13)60(95)86-56(39(6)7)70(105)84-51(72(107)108)29-44-21-16-15-17-22-44/h15-17,21-22,31,36-43,46-53,56-59,91-92H,14,18-20,23-30,32-35,73-74H2,1-13H3,(H,75,78)(H,76,98)(H,77,97)(H,79,99)(H,80,93)(H,81,100)(H,82,103)(H,83,104)(H,84,105)(H,85,106)(H,86,95)(H,87,96)(H,88,101)(H,89,102)(H,107,108)/t42-,43-,46-,47-,48-,49-,50-,51-,52-,53-,56-,57-,58-,59-/m0/s1 |
InChI 键 |
MRFQMUFLGXDVOA-HARLEMSTSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![sodium;4-[(2E)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12371635.png)
![8-(4-Azanylbutyl)-2-[1,3-bis(oxidanyl)propan-2-ylamino]-6-[2-chloranyl-4-(6-methylpyridin-2-yl)phenyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12371646.png)





![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(3-ethylsulfanyl-2,5-dioxopyrrolidin-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B12371679.png)




